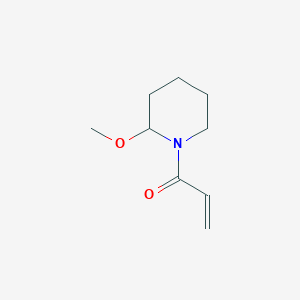![molecular formula C14H18ClNO3S2 B14349247 2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride CAS No. 92133-65-8](/img/structure/B14349247.png)
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride is an organic compound that features a piperidine ring, a sulfonyl group, and a propanoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride typically involves multiple steps. One common route starts with the sulfonylation of 4-mercaptophenyl piperidine using sulfonyl chloride under basic conditions. The resulting sulfonylated intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially forming sulfoxides or sulfones.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation could produce a sulfone.
Applications De Recherche Scientifique
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and propanoyl chloride groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Piperidine-1-sulfonyl)phenyl chloride
- 2-(Phenylsulfanyl)propanoyl chloride
- 4-(Piperidine-1-sulfonyl)benzoic acid
Uniqueness
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a sulfonyl group and a propanoyl chloride moiety allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
92133-65-8 |
|---|---|
Formule moléculaire |
C14H18ClNO3S2 |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
2-(4-piperidin-1-ylsulfonylphenyl)sulfanylpropanoyl chloride |
InChI |
InChI=1S/C14H18ClNO3S2/c1-11(14(15)17)20-12-5-7-13(8-6-12)21(18,19)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3 |
Clé InChI |
MGZJDEJYKILFRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)Cl)SC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)

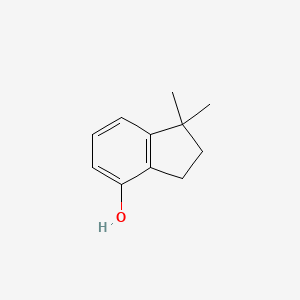
![4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B14349189.png)
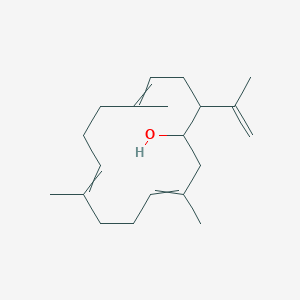

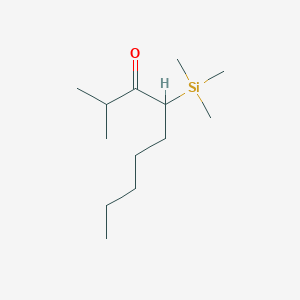
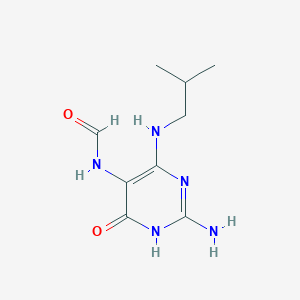
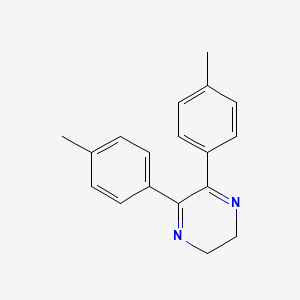

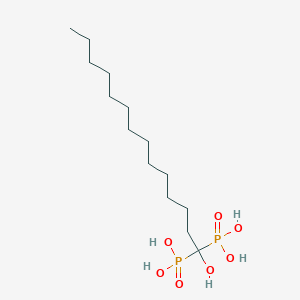
![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
